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For Researchers, Scientists, and Drug Development Professionals

Abstract
Brexpiprazole is a second-generation atypical antipsychotic agent utilized in the management

of schizophrenia and as an adjunctive therapy for major depressive disorder. This technical

guide provides a comprehensive overview of the molecular structure and stereochemical

properties of brexpiprazole. The document details its chemical identity, physicochemical

characteristics, and the experimental methodologies employed for its structural elucidation.

Quantitative data are presented in tabular format for clarity and comparative analysis.

Furthermore, a logical diagram illustrating the key structural features of the molecule is

provided in DOT language for visualization.

Introduction
Brexpiprazole, chemically known as 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-

yl]butoxy}quinolin-2(1H)-one, is a serotonin-dopamine activity modulator (SDAM)[1]. Its

therapeutic efficacy is attributed to its partial agonist activity at dopamine D2 and serotonin 5-

HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors[1]. A thorough

understanding of its molecular structure and stereochemistry is fundamental for researchers

and professionals involved in drug development, quality control, and medicinal chemistry.
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The molecular structure of brexpiprazole is characterized by a quinolinone core linked to a

benzothiophenylpiperazine moiety via a butoxy chain.

Chemical Identity
The fundamental chemical identifiers for brexpiprazole are summarized in the table below.

Identifier Value

IUPAC Name
7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-

yl]butoxy}quinolin-2(1H)-one[1]

Chemical Formula C₂₅H₂₇N₃O₂S[1]

Molecular Weight 433.57 g/mol

CAS Number 913611-97-9

SMILES Notation
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(

=O)N3)C4=C5C=CSC5=CC=C4[1]

Physicochemical Properties
The physicochemical properties of brexpiprazole are crucial for its formulation and

pharmacokinetic profile.

Property Value Reference

Melting Point 178-181 °C (decomposition)

Solubility Practically insoluble in water

pKa 7.8

Stereochemistry
A critical aspect of the molecular characterization of a pharmaceutical compound is its

stereochemistry. Brexpiprazole is an achiral molecule. It does not possess any asymmetric

centers or planes of symmetry that would give rise to stereoisomers such as enantiomers or

diastereomers. This has been confirmed by regulatory bodies, stating that "Brexpiprazole has
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no asymmetric centre or axis and is not optically active". The absence of stereoisomerism

simplifies its synthesis and pharmacological evaluation, as there is no need to resolve and

individually assess different stereoisomers.

Experimental Protocols for Structural Elucidation
The definitive structure of brexpiprazole has been established through a combination of

spectroscopic and crystallographic techniques. The following sections outline the

methodologies typically employed in the synthesis and characterization of brexpiprazole and

its various solid-state forms.

Synthesis
A common synthetic route to brexpiprazole involves the reaction of 7-(4-chlorobutoxy)-1H-

quinolin-2-one with 1-(1-benzothiophen-4-yl)piperazine.

Protocol:

A mixture of 7-(4-chlorobutoxy)-1H-quinolin-2-one, 1-(1-benzothiophen-4-yl)piperazine,

and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., N,N-

dimethylformamide) is heated at a specific temperature (e.g., 80-100 °C) for several hours.

The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or

HPLC).

Upon completion, the reaction mixture is cooled, and the product is isolated by

precipitation with water.

The crude product is collected by filtration, washed with water, and dried.

Purification is typically achieved by recrystallization from a suitable solvent or by column

chromatography.

X-ray Crystallography
Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of

the three-dimensional molecular structure in the solid state. While the crystal structure of the
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pure, unsolvated form of brexpiprazole is not readily available in the public domain, the

structures of its cocrystals have been elucidated.

Protocol for Single-Crystal X-ray Diffraction of a Brexpiprazole Cocrystal:

Single crystals of a brexpiprazole cocrystal are grown by slow evaporation of a solution

containing brexpiprazole and a coformer in a suitable solvent.

A suitable crystal is selected and mounted on a goniometer.

X-ray diffraction data are collected at a controlled temperature using a diffractometer

equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).

The collected diffraction data are processed to determine the unit cell dimensions and

space group.

The crystal structure is solved using direct methods and refined by full-matrix least-

squares on F².

All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in

calculated positions and refined using a riding model.

Powder X-ray Diffraction (PXRD) is used to characterize the solid-state form of brexpiprazole,

including its various polymorphs.

Protocol for Powder X-ray Diffraction (PXRD):

A powdered sample of brexpiprazole is placed on a sample holder.

The PXRD pattern is recorded using a diffractometer with Cu Kα radiation.

Data are typically collected over a 2θ range of 3° to 40°.

The resulting diffractogram, a plot of intensity versus 2θ, provides a fingerprint of the

crystalline form.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR and ¹³C NMR spectroscopy are essential for confirming the molecular structure by

providing information about the chemical environment of the hydrogen and carbon atoms,

respectively.

Protocol for NMR Spectroscopy:

A sample of brexpiprazole is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or

CDCl₃).

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal

standard (e.g., tetramethylsilane, TMS).

The multiplicity of the signals (singlet, doublet, triplet, etc.) and the coupling constants (J)

in the ¹H NMR spectrum are analyzed to determine the connectivity of the protons.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed

for more complex structural assignments.

High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase high-performance liquid chromatography is a key analytical technique for

assessing the purity of brexpiprazole and for quantitative analysis.

Protocol for RP-HPLC Analysis:

A stationary phase, such as a C18 column, is used.

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate

buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or

gradient mode.

A solution of brexpiprazole is injected into the HPLC system.

Detection is commonly performed using a UV detector at a wavelength where

brexpiprazole exhibits strong absorbance (e.g., around 215 nm or 254 nm).
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The retention time and peak purity are used to identify and assess the purity of the

compound.

Data Presentation
The following tables summarize key quantitative data related to the molecular structure and

analysis of brexpiprazole.

Table 1: Key Structural and Physicochemical Data

Parameter Value

Chemical Formula C₂₅H₂₇N₃O₂S

Molecular Weight 433.57 g/mol

Stereochemistry Achiral

Melting Point 178-181 °C (decomposition)

pKa 7.8

Table 2: Representative Powder X-ray Diffraction (PXRD) Peaks for a Crystalline Form of

Brexpiprazole

Note: Different polymorphic forms of brexpiprazole will exhibit different PXRD patterns. The

following are representative peaks for one of the described crystalline forms.

2θ (degrees)

9.1 ± 0.2

15.2 ± 0.2

15.7 ± 0.2

17.6 ± 0.2

18.1 ± 0.2

24.4 ± 0.2
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Visualization of Structural Components
The following diagram, generated using the DOT language, illustrates the logical relationship

between the core structural components of the brexpiprazole molecule.

Brexpiprazole (C₂₅H₂₇N₃O₂S)

Quinolinone Core Butoxy Linker Piperazine Ring Benzothiophene Moiety

Click to download full resolution via product page

Caption: Logical relationship of the core structural moieties of brexpiprazole.

Conclusion
This technical guide has provided a detailed examination of the molecular structure and

stereochemistry of brexpiprazole. The molecule is achiral and its structure has been

unequivocally determined through a range of spectroscopic and crystallographic methods. The

provided experimental protocols offer a foundational understanding of the techniques employed

in the characterization of this important pharmaceutical agent. The compiled quantitative data

and the structural diagram serve as a valuable resource for researchers and professionals in

the pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1667787#molecular-structure-and-stereochemistry-
of-brexpiprazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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